1,4-Dibromo-2-chloro-5-nitrobenzene
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Overview
Description
1,4-Dibromo-2-chloro-5-nitrobenzene is an organic compound with the CAS Number: 1855836-48-4 . It has a molecular weight of 315.35 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H2Br2ClNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H
. This code provides a standard way to encode the compound’s molecular structure. It has a storage temperature of room temperature . The shipping temperature is normal .
Scientific Research Applications
Metabolite Identification
1,4-Dibromo-2-chloro-5-nitrobenzene and its derivatives have been studied for their metabolic transformations and the identification of conjugates in biological systems. For example, research identified the N-acetylcysteine conjugate of 1,4-dichloro-2-nitrobenzene (a related compound) in rat urine after oral administration of 2,4-dichloro-1-nitrobenzene, suggesting its role as a metabolite and its potential involvement in carcinogenic pathways (Ohnishi et al., 2009).
Toxicology and Environmental Impact
Studies have explored the toxicological effects and environmental impact of nitrobenzene derivatives. The binding of nitrobenzene to hepatic DNA and hemoglobin at low doses in mice was investigated to understand its genotoxicity and potential carcinogenic properties (Li et al., 2003). Furthermore, the impact of chemicals like 1,2-dibromoethane and carbon tetrachloride on liver enzymes, including those related to the metabolism of compounds like this compound, was studied, highlighting the biochemical alterations induced by these substances (Botti et al., 1982).
Pesticide Interaction and Resistance
The interaction of pesticides, like chlorpyrifos, with enzymes that might also interact with this compound, was studied in the migratory locust, Locusta migratoria. This research provides insights into the mechanisms of pesticide resistance and detoxification pathways in insects, which could be relevant for understanding the environmental and biological interactions of similar compounds (Qin et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1,4-dibromo-2-chloro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANAAYIBGNVNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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